BenchChemオンラインストアへようこそ!

Alprafenone

Cardiac electrophysiology Refractory period Class Ic antiarrhythmic

Alprafenone (AH 141, CAS 124316-02-5) is a racemic phenylpropanone derivative classified as a Vaughan-Williams Class Ic antiarrhythmic agent, acting primarily as a voltage-gated sodium channel antagonist. Developed by Helopharm (Germany) as a structural analog of propafenone, alprafenone bears a 4-methylphenyl substituent at the ketone position and a tert-pentylamino group on the propanolamine side chain, distinguishing it from propafenone's unsubstituted phenyl ring and n-propylamino moiety.

Molecular Formula C25H35NO4
Molecular Weight 413.5 g/mol
CAS No. 124316-02-5
Cat. No. B1665269
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAlprafenone
CAS124316-02-5
Synonyms1-(4-methylphenyl)-3-(3'-(2-hydroxy-3-tert-pentylaminopropoxy)-4'-methoxyphenyl)-1-propanone
AH 141
AH-141
alprafenone
Molecular FormulaC25H35NO4
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESCCC(C)(C)NCC(COC1=C(C=CC(=C1)CCC(=O)C2=CC=C(C=C2)C)OC)O
InChIInChI=1S/C25H35NO4/c1-6-25(3,4)26-16-21(27)17-30-24-15-19(10-14-23(24)29-5)9-13-22(28)20-11-7-18(2)8-12-20/h7-8,10-12,14-15,21,26-27H,6,9,13,16-17H2,1-5H3
InChIKeyWUUQBRHWNUFEEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Alprafenone (CAS 124316-02-5): A Propafenone-Derived Class Ic Antiarrhythmic Agent for Cardiac Electrophysiology Research


Alprafenone (AH 141, CAS 124316-02-5) is a racemic phenylpropanone derivative classified as a Vaughan-Williams Class Ic antiarrhythmic agent, acting primarily as a voltage-gated sodium channel antagonist [1]. Developed by Helopharm (Germany) as a structural analog of propafenone, alprafenone bears a 4-methylphenyl substituent at the ketone position and a tert-pentylamino group on the propanolamine side chain, distinguishing it from propafenone's unsubstituted phenyl ring and n-propylamino moiety [2]. The compound advanced to preclinical development for cardiac arrhythmias before discontinuation in 1995, and its electrophysiological profile has been characterized in isolated rat cardiomyocytes and canine cardiac tissue preparations [3].

Why Alprafenone Cannot Be Substituted by Propafenone or Other Class Ic Agents Without Quantitative Justification


Although alprafenone shares a common Class Ic sodium channel mechanism with propafenone and flecainide, in-class substitution is not straightforward due to compound-specific differences in refractory period prolongation potency, tissue-differential action potential duration (APD) modulation, and negative inotropic profile at equi-effective concentrations. In a direct head-to-head comparison using isolated rat cardiomyocytes, the concentration of alprafenone required to prolong the apparent refractory period from 100 ms to 250 ms was approximately 2.5 μmol/L, versus 5.7 μmol/L for propafenone—a 2.3-fold potency difference [1]. Furthermore, unlike propafenone which shortens APD across cardiac tissues, alprafenone exhibits a unique tissue-specific divergence: it decreases APD in Purkinje fibers while simultaneously increasing APD in ventricular epicardial and endocardial muscle [2]. These quantitative pharmacological distinctions mean that experimental protocols or research formulations optimized for one Class Ic agent cannot reliably predict outcomes with another without explicit re-validation.

Quantitative Differentiation Evidence for Alprafenone Versus Closest Class Ic Analogs


Refractory Period Prolongation Potency: Alprafenone Demonstrates 2.3-Fold Greater Potency Than Propafenone

In a direct head-to-head comparison using electrically stimulated isolated adult rat cardiomyocytes, the concentration required to prolong the apparent refractory period (t(ref)) from 100 ms to 250 ms was determined for all three compounds simultaneously under identical experimental conditions. Alprafenone required only 2.5 μmol/L, compared with 5.7 μmol/L for propafenone and 7.2 μmol/L for berlafenone, establishing alprafenone as the most potent agent for refractory period prolongation among the three tested [1].

Cardiac electrophysiology Refractory period Class Ic antiarrhythmic

Tissue-Differential Action Potential Duration Modulation: Alprafenone Exhibits Divergent Effects on Purkinje Versus Ventricular Repolarization

In canine cardiac tissue studied by transmembrane action potential recording, alprafenone (5 × 10⁻⁸ to 1 × 10⁻⁶ M) produced a concentration-dependent decrease in AP duration (APD) in Purkinje fibers, mediated via an effect on the slope of phase 2 repolarization. In marked contrast, the same compound induced a significant increase in APD in both ventricular epicardial and endocardial muscle, while having no significant effect on atrial APD [1]. This tissue-differential APD response profile differs notably from propafenone, which shortens APD across cardiac tissue types including ventricular muscle at comparable concentrations [2].

Action potential duration Purkinje fibers Ventricular repolarization

Suppression of Abnormal Automaticity and Elimination of Triggered Activity at Low Membrane Potentials

In canine Purkinje fibers, alprafenone (studied across 5 × 10⁻⁸ to 1 × 10⁻⁶ M) significantly suppressed BaCl₂-induced abnormal automaticity at low levels of membrane potential, while having no effect on normal automaticity or isoproterenol-induced automaticity. The compound also inhibited both early and delayed afterdepolarizations (EADs and DADs) and completely eliminated triggered activity [1]. In the context of Class Ic agents, flecainide and propafenone have been shown to inhibit RyR2-mediated Ca²⁺ release and suppress arrhythmogenic Ca²⁺ waves in Casq2⁻/⁻ myocytes, which is mechanistically related to afterdepolarization suppression, though direct comparative data for alprafenone on RyR2 are not available [2].

Abnormal automaticity Afterdepolarizations Triggered activity

Negative Inotropic Profile: Alprafenone Exhibits the Lowest Negative Inotropy at Equi-Effective Refractory Period-Prolonging Concentrations

All three compounds—alprafenone, propafenone, and berlafenone—reduced contraction amplitude of electrically stimulated rat cardiomyocytes with a similar dose-response relationship (IC₅₀ approximately 10 μmol/L for each) [1]. However, when compared at the concentrations required to achieve an equivalent refractory period prolongation endpoint (prolonging t(ref) from 100 ms to 250 ms), alprafenone (at 2.5 μmol/L) produced the lowest negative inotropic effect among the three substances tested [1]. This finding indicates that the therapeutic ratio between desired electrophysiological action (refractory period prolongation) and undesired negative inotropy is more favorable for alprafenone than for propafenone or berlafenone when compared at equi-effective antiarrhythmic concentrations.

Negative inotropy Contractility Cardiomyocyte mechanics

Structural Differentiation from Propafenone: 4-Methylphenyl and tert-Pentylamino Substituents Confer Distinct Physicochemical Properties

Alprafenone is distinguished from propafenone by two key structural modifications: (1) replacement of the unsubstituted phenyl ring adjacent to the ketone with a 4-methylphenyl (p-tolyl) group, and (2) substitution of the n-propylamino group with a tert-pentylamino (2-methylbutan-2-ylamino) moiety on the propanolamine side chain [1]. These modifications increase the molecular weight from propafenone's 341.4 g/mol to 413.5 g/mol and raise the calculated XLogP3-AA from approximately 3.2 (propafenone) to 4.3 (alprafenone), indicating increased lipophilicity [2]. The compound exists as a racemate with one defined chiral center, and its (R)- and (S)-enantiomers (CAS 401900-45-6 for the S-form) are separable by capillary electrophoresis using cyclodextrin-based chiral selectors—a critical consideration for analytical method development and potential enantiomer-specific pharmacological profiling [3].

Structure-activity relationship Propafenone analog Molecular design

Use-Dependent Sodium Channel Blockade: Concentration-Dependent Vmax Reduction in Canine Purkinje Fibers

In canine Purkinje fibers with normal maximum diastolic potentials, alprafenone produced concentration-dependent decreases in maximum upstroke velocity (Vmax) across a range of 5 × 10⁻⁸ to 1 × 10⁻⁶ M, with the effect demonstrating use dependence characteristic of Class I sodium channel blockers [1]. In the broader Class Ic context, propafenone at 1 μM demonstrated 19 ± 3% tonic block of Vmax in canine Purkinje fibers versus 4 ± 1% for flecainide, with propafenone showing significantly faster onset and recovery kinetics of use-dependent block (time constants of onset: 9 ± 1 vs. 31 ± 6 beats; recovery: 2.8 ± 0.2 vs. 7.7 ± 0.2 sec) [2]. Direct Vmax block percentage data for alprafenone at matched 1 μM conditions are not available from the published abstract, preventing precise quantitative comparison to propafenone or flecainide for sodium channel blocking potency, though the concentration range is consistent with Class Ic pharmacology.

Sodium channel blockade Use dependence Vmax reduction

Recommended Research and Procurement Scenarios for Alprafenone Based on Quantitative Differentiation Evidence


Cardiac Electrophysiology Studies Requiring Potent Refractory Period Prolongation with Minimized Negative Inotropy

Alprafenone is the preferred choice among Class Ic propafenone analogs when the experimental endpoint is prolongation of the myocardial refractory period with concomitant preservation of contractile function. At 2.5 μmol/L, alprafenone prolongs the apparent refractory period from 100 ms to 250 ms—an endpoint requiring 2.3-fold higher concentrations of propafenone (5.7 μmol/L)—while simultaneously producing the lowest negative inotropic effect among all three tested compounds at these equi-effective concentrations [1]. This profile is particularly relevant for isolated perfused heart (Langendorff) preparations or working heart models where excessive negative inotropy would compromise hemodynamic stability and confound data interpretation.

Tissue-Specific Repolarization Studies: Investigating Purkinje-Ventricular APD Discordance

Alprafenone uniquely enables experimental dissection of tissue-specific repolarization mechanisms, as it decreases APD in Purkinje fibers while simultaneously increasing APD in ventricular epicardial and endocardial muscle—a bidirectional response not observed with propafenone, which uniformly shortens APD [2]. Researchers investigating transmural dispersion of repolarization, arrhythmogenic substrates involving Purkinje-ventricular electrical heterogeneity, or the molecular basis of tissue-differential ion channel expression can leverage alprafenone's divergent APD profile as a pharmacological tool to probe these phenomena.

Triggered Arrhythmia Models: Suppression of Early and Delayed Afterdepolarizations

For experimental models of triggered activity—including digitalis-induced delayed afterdepolarizations, catecholaminergic polymorphic ventricular tachycardia surrogates, or long-QT-associated early afterdepolarizations—alprafenone provides a defined pharmacological intervention that inhibits both EADs and DADs and eliminates triggered activity, without suppressing normal or isoproterenol-induced automaticity [2]. This selectivity for pathological over physiological automaticity is a critical feature for studies where preservation of normal pacemaker function is required alongside suppression of arrhythmogenic triggers.

Structure-Activity Relationship (SAR) Studies of Propafenone-Derived Class Ic Agents

Alprafenone serves as a key structural comparator in SAR programs exploring the impact of N-alkyl substitution and aryl ketone modification on antiarrhythmic pharmacodynamics. The compound's tert-pentylamino group (versus propafenone's n-propylamino) and 4-methylphenyl substituent (versus propafenone's unsubstituted phenyl) provide a defined chemical perturbation set for probing the relationship between N-alkyl steric bulk, aryl lipophilicity, and resultant electrophysiological profile [3]. The availability of both (R)- and (S)- enantiomers (CAS 401900-45-6 for S-alprafenone) further enables stereospecific SAR investigations, supported by established capillary electrophoresis enantioseparation methods using cyclodextrin-based chiral selectors [3].

Quote Request

Request a Quote for Alprafenone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.